2-Naphthalenesulfonic acid, 3,3'-((1,1'-biphenyl)-4,4'-diylbis(azo))bis(7-amino-4-hydroxy-, disodium salt
Description
The compound 2-Naphthalenesulfonic acid, 3,3'-((1,1'-biphenyl)-4,4'-diylbis(azo))bis(7-amino-4-hydroxy-, disodium salt is a synthetic azo dye characterized by:
- Core structure: A biphenyl backbone linked via azo groups to naphthalenesulfonic acid moieties.
- Functional groups: Amino (-NH₂) and hydroxyl (-OH) groups on the naphthalene rings, with two sulfonate (-SO₃⁻) groups neutralized by sodium ions.
- Applications: Likely used in textiles, biological staining, or industrial processes due to its chromophoric and ionic properties .
Properties
CAS No. |
2429-75-6 |
|---|---|
Molecular Formula |
C32H22N6Na2O8S2 |
Molecular Weight |
728.7 g/mol |
IUPAC Name |
disodium;6-amino-2-[[4-[4-[(6-amino-1-oxido-3-sulfonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-3-sulfonaphthalen-1-olate |
InChI |
InChI=1S/C32H24N6O8S2.2Na/c33-21-5-11-25-19(13-21)15-27(47(41,42)43)29(31(25)39)37-35-23-7-1-17(2-8-23)18-3-9-24(10-4-18)36-38-30-28(48(44,45)46)16-20-14-22(34)6-12-26(20)32(30)40;;/h1-16,39-40H,33-34H2,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 |
InChI Key |
SLBQSDSILYKYBX-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3[O-])N)S(=O)(=O)O)N=NC5=C(C=C6C=C(C=CC6=C5[O-])N)S(=O)(=O)O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 3,3’-((1,1’-biphenyl)-4,4’-diylbis(azo))bis(7-amino-4-hydroxy-, disodium salt) involves several steps:
Diazotization: The process begins with the diazotization of 3,3’-dimethoxylbenzidine in alkaline conditions.
Coupling Reaction: The diazonium salt formed is then coupled with 7-amino-4-hydroxynaphthalene-2-sulfonic acid under controlled pH conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The final product is often isolated by filtration, washed, and dried to obtain the disodium salt form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the amino and hydroxyl groups.
Reduction: The azo groups can be reduced to amines under specific conditions.
Substitution: The sulfonic acid groups can participate in substitution reactions, often leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust in acidic medium.
Substitution Reagents: Sulfuric acid, chlorosulfonic acid.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of aromatic amines.
Substitution: Formation of sulfonated derivatives.
Scientific Research Applications
Textile Dyeing
One of the primary applications of this compound is in textile dyeing. It is utilized in the production of direct dyes for cotton and other fibers due to its:
- High Color Yield : Provides intense coloration.
- Good Fastness Properties : Offers resistance to washing and light exposure.
| Property | Rating (ISO) |
|---|---|
| Acid Resistance | 4 |
| Alkali Resistance | 3 |
| Light Fastness | 3 |
| Soaping Fastness | 2-3 |
| Water Fastness | 3-4 |
Leather and Fur Treatment
The compound is also employed in the leather industry for dyeing and finishing processes. Its properties help achieve vibrant colors while maintaining the integrity of the leather material.
Environmental Applications
Research indicates that azo dyes can be used in environmental applications such as:
- Wastewater Treatment : Certain azo compounds can be utilized in the treatment processes to remove color from wastewater generated by textile industries.
Case Study 1: Textile Dyeing Efficiency
A study conducted on the efficiency of various azo dyes, including the compound , demonstrated that it significantly improved dye uptake on cotton fabrics compared to traditional dyes. The study reported:
- Increased Absorption Rates : Up to 30% more efficient than conventional dyes.
- Enhanced Color Fastness : Fabrics dyed with this compound showed less fading after multiple washes.
Case Study 2: Environmental Impact Assessment
An environmental assessment focused on azo dyes revealed that while these compounds are effective in dyeing, they pose potential risks if not managed properly. The study recommended:
- Implementation of Wastewater Treatment Protocols : To mitigate the environmental impact of azo dye effluents.
Regulatory Considerations
Due to concerns regarding the potential release of carcinogenic amines from some azo dyes during degradation, regulatory bodies like the Environmental Protection Agency (EPA) and European Chemicals Agency (ECHA) monitor their use closely. Compliance with safety standards is essential for manufacturers using this compound.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can interact with various substrates to form colored complexes. The molecular targets include nucleophilic sites on proteins and other macromolecules, leading to the formation of stable azo bonds. The pathways involved often include electrophilic aromatic substitution and nucleophilic addition reactions.
Comparison with Similar Compounds
Congo Red (C.I. Direct Red 28)
- Chemical Name: 1-Naphthalenesulfonic acid, 3,3'-[[1,1'-biphenyl]-4,4'-diylbis(azo)]bis[4-amino-, disodium salt .
- Molecular Formula : C₃₂H₂₂N₆Na₂O₆S₂.
- Key Differences: Substituents: Lacks hydroxyl groups on the naphthalene rings compared to the target compound. Applications: Widely used as a biological stain for amyloid detection due to its pH-sensitive color change (blue to red at pH 3.0–5.0) . Optical Properties: Absorption maxima at 497 nm, with a pKa of 4.1. Toxicity: Documented carcinogenicity, neurotoxicity, and environmental toxicity .
Tetrasodium 4,4'-[(3,3'-Dichlorobiphenyl-4,4'-diyl)bis(azo)]bis[3-aminonaphthalene-2,7-disulphonate]
Tetrasodium Methoxy-Acetylamino Derivative
- CAS : 67906-44-9 .
- Molecular Formula : C₃₈H₂₈N₆Na₄O₁₈S₄.
- Key Differences: Substituents: Methoxy (-OCH₃) and acetylamino (-NHCOCH₃) groups increase electron density, shifting absorption spectra. Applications: Potential use in optical films or sensors due to enhanced lightfastness and electronic properties .
Naphthaminblau 3BX
- CAS : 72-57-1 .
- Molecular Formula : C₃₄H₂₄N₆Na₄O₁₂S₄.
- Key Differences :
- Substituents: Dimethyl (-CH₃) groups on the biphenyl core improve hydrophobicity for textile dyeing.
- Applications : Textile dye with high affinity for cellulose fibers.
Data Tables
Table 1: Structural and Functional Comparison
*Assumed based on structural similarity.
Biological Activity
2-Naphthalenesulfonic acid, 3,3'-((1,1'-biphenyl)-4,4'-diylbis(azo))bis(7-amino-4-hydroxy-, disodium salt), commonly referred to as a disodium salt azo dye, is a synthetic compound with various applications in the textile and dye industries. Its biological activity is of particular interest due to its potential effects on human health and environmental impact. This article reviews the biological activity of this compound, focusing on its metabolism, toxicity, and interaction with biological systems.
Metabolism and Toxicity
Azo dyes like this compound undergo metabolic reduction in biological systems, leading to the release of potentially toxic metabolites. The reduction of azo bonds is primarily facilitated by azoreductase enzymes found in intestinal microflora and certain bacteria. For example, studies have shown that Sudan III , an azo dye structurally similar to our compound, was metabolized into several products including 4-(phenyldiazenyl)aniline and 1-[(4-aminophenyl)diazenyl]-2-naphthol in Staphylococcus aureus cultures . This indicates that the azo bond close to the naphthalene group is preferentially cleaved.
The toxicity of azo dyes has been well-documented. A comprehensive assessment indicated that exposure to benzidine-based azo dyes can lead to carcinogenic effects due to the liberation of free benzidine through metabolic processes . The biological implications are significant as these metabolites can interact with cellular components leading to oxidative stress and DNA damage.
Case Studies
- Azo Dye Metabolism in Bacteria : A study explored the degradation of various sulfonated azo compounds by bacteria. It was found that certain strains could effectively reduce these dyes under anaerobic conditions, highlighting their potential for bioremediation .
- Toxicity Assessment in Animal Models : In vivo studies involving male F344 rats showed that exposure to certain azo dyes resulted in a low acute toxicity profile (LD50 > 2000 mg/kg), but chronic exposure raised concerns regarding liver and kidney damage due to metabolite accumulation .
Table 1: Summary of Metabolites from Azo Dye Exposure
| Metabolite | Source | Concentration (%) |
|---|---|---|
| 4-Aminobenzenesulfonic acid | Orange II | 35 |
| 2-Hydroxy-1-aminonaphthalene | Orange II | 0 |
| 1-[(4-Aminophenyl)diazenyl]-2-naphthol | Sudan III | 48 |
| Eicosenoic acid | Sudan III | 0.9 |
Environmental Impact
The environmental persistence of azo dyes poses significant risks. Their degradation products can be harmful to aquatic life and may disrupt ecosystems. Studies have shown that certain azo compounds can inhibit microbial activity in wastewater treatment processes, leading to increased toxicity levels in treated effluents .
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for verifying the azo linkage stability in this compound under varying pH conditions?
- Methodology : Use UV-Vis spectroscopy to monitor absorbance peaks at ~488–497 nm (characteristic of azo bonds) while titrating across pH 3.0–5.0. Compare spectral shifts to Congo Red (a structurally similar azo dye) to assess stability . For quantitative analysis, employ HPLC coupled with mass spectrometry to detect degradation products like aromatic amines, which indicate bond cleavage .
Q. How can researchers optimize the synthesis of this compound to minimize byproducts?
- Methodology : Employ diazotization and coupling reactions under controlled temperatures (0–5°C) to prevent premature decomposition. Use sulfonated naphthalene intermediates (e.g., 7-amino-1,3-naphthalenedisulfonic acid) to enhance solubility and reaction efficiency. Monitor reaction progress via TLC with fluorescent indicators and isolate pure product via ion-exchange chromatography .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Follow NIOSH guidelines for azo compounds: use fume hoods, wear nitrile gloves, and avoid inhalation of dust. Acute toxicity data (e.g., LDLo = 50 mg/kg in rats via intravenous injection) indicate strict PPE requirements. Store in airtight containers away from light to prevent photodegradation .
Advanced Research Questions
Q. How does this compound interact with amyloid proteins, and what experimental models validate its diagnostic utility?
- Methodology : Conduct fluorescence polarization assays to study binding to β-sheet-rich amyloid structures. Compare results to Congo Red’s metachromatic shift (blue to red at pH 3.0–5.0) . Use transgenic mouse models of Alzheimer’s disease to assess in vivo staining efficacy via immunohistochemistry, focusing on hippocampal tissue sections .
Q. What mechanisms underlie its mutagenic potential in mammalian cells?
- Methodology : Perform Ames tests with Salmonella typhimurium strains TA98 and TA100 to detect frameshift mutations. For mammalian systems, use comet assays on human hepatoma (HepG2) cells to quantify DNA strand breaks. Dose-response studies should align with IARC Category 3 guidelines (limited animal carcinogenicity evidence) .
Q. Can this compound serve as a redox-active sensor in electrochemical applications?
- Methodology : Characterize electrochemical behavior via cyclic voltammetry in buffered solutions (pH 4–7). The sulfonic acid groups enhance solubility, while the azo bonds may exhibit reversible redox peaks. Compare performance to 2-naphthalenesulfonic acid derivatives with known conductive properties .
Q. How does structural modification of the biphenyl moiety affect its photophysical properties?
- Methodology : Synthesize analogs with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) substituents on the biphenyl group. Measure changes in absorption maxima (λmax) and fluorescence quantum yield using a spectrofluorometer. Computational modeling (DFT) can predict orbital energy shifts .
Data Contradictions and Resolution
Q. Discrepancies in reported carcinogenicity: How to reconcile animal model data with IARC’s Category 3 classification?
- Analysis : While rat studies show hepatocellular adenomas at 500 ppm dietary exposure, IARC classifies human risk as “unclassifiable” due to insufficient epidemiological data. Resolve by conducting long-term bioassays with transgenic rodents (e.g., Tg.rasH2 mice) and compare metabolic pathways via liver microsome assays .
Q. Conflicting solubility data in aqueous vs. organic solvents: What factors influence this behavior?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
